3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile (hereafter referred to as DMPP) is an organic compound that has been studied for its potential applications in scientific research. DMPP has been investigated for its ability to act as a neurotransmitter receptor agonist, as well as its potential role in the regulation of several metabolic processes. In
Mecanismo De Acción
- The compound binds to an inactive Abelson tyrosine kinase domain, characteristic of the ABL1 gene, through numerous hydrogen bonds and hydrophobic interactions .
- By inhibiting tyrosine kinases, it disrupts signaling cascades involved in cancer cell proliferation .
- Impact on Bioavailability :
- Cellular Effects :
- Efficacy and Stability :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of DMPP in laboratory experiments offers several advantages. First, it is relatively inexpensive and can be synthesized in a variety of ways. In addition, DMPP is relatively stable and has a relatively low toxicity profile. Furthermore, DMPP has been found to possess several desirable biochemical and physiological effects, making it a useful tool for scientific research.
However, there are several limitations to the use of DMPP in laboratory experiments. First, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain contexts. In addition, DMPP has been found to possess relatively low affinity for certain neurotransmitter receptors, making it difficult to use in certain experiments. Furthermore, its effects can vary depending on the dose and the experimental conditions, making it difficult to achieve consistent results.
Direcciones Futuras
There are several potential future directions for research into DMPP. First, further research is needed to better understand its mechanism of action and to identify its potential therapeutic applications. In addition, further studies are needed to determine the optimal dose and conditions for its use in laboratory experiments. Furthermore, additional research is required to determine the potential long-term effects of DMPP on biochemical and physiological processes. Finally, further research is needed to identify potential new uses for DMPP, such as its potential use in drug development.
Métodos De Síntesis
DMPP can be synthesized using a variety of methods, including the reaction of 1-ethyl-3-(4-methylpiperazin-1-yl)-1H-pyrazole-4-carbonitrile with dimethylamine in the presence of a base. In this reaction, the dimethylamine acts as a nucleophile, attacking the electrophilic carbon of the pyrazole ring, resulting in the formation of the desired product. In addition, DMPP can also be synthesized via a reaction between 4-methylpiperazine and dimethylpyrazine-2-carbonitrile in the presence of a base.
Aplicaciones Científicas De Investigación
DMPP has been studied for its potential use in scientific research. It has been investigated for its ability to act as a neurotransmitter receptor agonist, as well as its potential role in the regulation of several metabolic processes. In addition, DMPP has been studied for its ability to modulate the activity of several enzymes, including those involved in the metabolism of lipids and carbohydrates. Furthermore, DMPP has been investigated for its potential use as an anti-inflammatory agent, as well as its ability to act as an antioxidant.
Propiedades
IUPAC Name |
3-[4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8/c1-21(2)13-9-14(20-11-19-13)22-5-7-23(8-6-22)15-12(10-16)17-3-4-18-15/h3-4,9,11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAIFWFAIBGPLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.